3-Bromo-1-isopropyl-6-nitro-1h-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-isopropyl-6-nitro-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a bromine atom at the 3-position, an isopropyl group at the 1-position, and a nitro group at the 6-position of the indole ring. These substitutions confer unique chemical and biological properties to the molecule .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular functions . The interaction often involves the formation of a complex between the indole derivative and its target, which can modulate the activity of the target and lead to various downstream effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been reported to exhibit antiviral activity by inhibiting viral replication .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects depending on the specific targets and pathways it interacts with .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-isopropyl-6-nitro-1H-indole typically involves multi-step organic reactions. One common method starts with the bromination of 1-isopropylindole, followed by nitration to introduce the nitro group at the 6-position. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and a mixture of nitric acid and sulfuric acid for nitration .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-isopropyl-6-nitro-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The indole ring can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: 3-Substituted indole derivatives.
Reduction: 3-Bromo-1-isopropyl-6-amino-1H-indole.
Oxidation: Various oxidized indole derivatives.
Scientific Research Applications
3-Bromo-1-isopropyl-6-nitro-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
3-Bromo-6-nitro-1H-indole: Lacks the isopropyl group, which may affect its chemical and biological properties.
1-Isopropyl-6-nitro-1H-indole: Lacks the bromine atom, which may influence its reactivity and applications.
3-Bromo-1-methyl-6-nitro-1H-indole: Has a methyl group instead of an isopropyl group, potentially altering its properties.
Uniqueness
3-Bromo-1-isopropyl-6-nitro-1H-indole is unique due to the specific combination of substituents on the indole ring. This combination can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Biological Activity
3-Bromo-1-isopropyl-6-nitro-1H-indole is a synthetic compound belonging to the indole family, characterized by its unique molecular structure, which includes a bromine atom at the third position, an isopropyl group at the first position, and a nitro group at the sixth position of the indole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities.
- Molecular Formula : C₁₆H₁₁BrN₃O₂
- CAS Number : 148249-36-9
The presence of functional groups such as bromine and nitro suggests that this compound may exhibit various biological activities, including antimicrobial, anticancer, and antiviral properties.
Biological Activity Overview
The biological activity of this compound has been investigated through various studies. Key findings include:
Antimicrobial Activity : Preliminary studies indicate that this compound may possess significant antimicrobial properties. Its structure allows it to interact with bacterial cell membranes, potentially disrupting their integrity and leading to cell death.
Anticancer Potential : Research has shown that derivatives of indole compounds often exhibit anticancer properties. The specific arrangement of substituents in this compound may enhance its ability to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .
Antiviral Effects : Some studies suggest that compounds similar to this compound can inhibit viral replication by interfering with essential viral enzymes. This mechanism could be explored further for potential therapeutic applications against various viral infections .
The mechanism of action for this compound is not fully elucidated but is believed to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as kinases or proteases, which are crucial for cancer cell survival and proliferation.
- Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cell membranes, potentially altering membrane fluidity and function, leading to cell lysis in microbial targets .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structural Features | Notable Biological Activity |
---|---|---|
6-Bromoindole | Bromine at position 6 | Antimicrobial |
1-Isopropylindole | Isopropyl at position 1 | Anticancer |
5-Nitroindole | Nitro at position 5 | Antiviral |
4-Bromo-1-methylindole | Bromine at position 4 | Anticancer |
The unique combination of bromine, isopropyl, and nitro groups in this compound may confer distinct biological activities that are not observed in these other compounds .
Case Studies and Research Findings
Recent research has highlighted the potential therapeutic applications of this compound:
- Antimicrobial Study : A study conducted on various indole derivatives showed that compounds with similar structures exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study suggested that modifications at the nitro and bromine positions could enhance efficacy.
- Anticancer Research : Investigations into the anticancer properties of indoles revealed that certain derivatives could induce apoptosis in cancer cells through the activation of specific pathways. The structural features of this compound suggest it may share these properties, warranting further exploration .
- Antiviral Activity Assessment : A review on antiviral agents indicated that similar compounds demonstrated effectiveness against various viruses by inhibiting replication mechanisms. This opens avenues for testing this compound against viral pathogens .
Properties
IUPAC Name |
3-bromo-6-nitro-1-propan-2-ylindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-7(2)13-6-10(12)9-4-3-8(14(15)16)5-11(9)13/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBAZORRKGEPNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=C1C=C(C=C2)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.